

A Comparative Guide to Proteomics Ontologies: Imopo vs. PRO, GO, and PSI-MOD

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imopo*

Cat. No.: B8523279

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics data, the choice of ontology is a critical decision that impacts data integration, analysis, and knowledge generation. This guide provides an objective comparison of the recently developed Immunopeptidomics Ontology (**Imopo**) with established proteomics-related ontologies: the Protein Ontology (PRO), the Gene Ontology (GO), and the Proteomics Standards Initiative Mass Spectrometry-based Proteomics Standards Initiative - Protein Modifications (PSI-MOD) ontology.

This comparison focuses on the structural and functional differences between these resources, supported by quantitative data and detailed experimental context. Our aim is to equip researchers with the information needed to select the most appropriate ontology for their specific research questions and data types.

At a Glance: A Quantitative Comparison

To provide a clear overview of the scope and complexity of each ontology, the following table summarizes key metrics. These metrics were gathered from the latest available versions of each ontology.

Metric	Imopo (v1.0)	Protein Ontology (PRO) (v71.0)	Gene Ontology (GO) (2025-10-10)	PSI-MOD (v1.031.6)
Total Classes/Terms	48	~150,000	39,354[1]	2,098[2]
Object Properties	18	~20	Not applicable	Not applicable
Data Properties	22	~10	Not applicable	Not applicable
Primary Focus	Immunopeptidomics data standardization and integration	Protein entities, their forms, and complexes[3][4][5][6]	Gene and gene product attributes across species[3]	Protein post-translational modifications[7]
Key Strength	Data-centric model for immunopeptidomics experiments	Detailed representation of protein evolution and modifications	Broad functional annotation across biological domains	Comprehensive and standardized vocabulary for PTMs

In-Depth Ontology Comparison

The Immunopeptidomics Ontology (Imopo)

Imopo is a specialized ontology designed to standardize the terminology and semantics within the emerging field of immunopeptidomics.[8][9] Its primary goal is to create a data-centric framework for representing and integrating data from immunopeptidomics experiments, thereby bridging the gap between proteomics and clinical genomics, particularly in the context of cancer research.[8][9]

A key feature of **Imopo** is its design as a component of a larger biomedical knowledge graph, with cross-references to 24 other relevant ontologies, including the National Cancer Institute Thesaurus and the Mondo Disease Ontology.[8] This structure facilitates data integration and enables complex queries and knowledge inference.[8]

The Protein Ontology (PRO)

The Protein Ontology (PRO) provides a formal classification of protein entities.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is structured into three sub-ontologies:

- ProEvo: Describes proteins based on their evolutionary relatedness.
- ProForm: Represents the multiple protein forms that can be generated from a single gene, including isoforms, variants, and post-translationally modified forms.[\[4\]](#)
- ProComp: Defines protein-containing complexes.[\[4\]](#)

PRO's strength lies in its ability to represent the complexity of the proteome with a high degree of specificity, which is essential for detailed pathway and disease modeling.[\[3\]](#)

The Gene Ontology (GO)

The Gene Ontology (GO) is a widely used bioinformatics resource that provides a comprehensive, computational model of biological systems.[\[1\]](#) It is composed of three domains:

- Molecular Function (MF): The activities of gene products at the molecular level.
- Cellular Component (CC): The locations of gene products within a cell or its environment.
- Biological Process (BP): The larger biological programs accomplished by multiple molecular activities.

In proteomics, GO is primarily used for functional enrichment analysis to interpret large lists of identified proteins and understand their collective biological significance.

PSI-MOD

The Proteomics Standards Initiative-Protein Modifications (PSI-MOD) ontology is a controlled vocabulary for the annotation of protein post-translational modifications (PTMs).[\[7\]](#) It provides a standardized nomenclature and hierarchical representation of PTMs, which is crucial for the accurate reporting and comparison of proteomics data, especially in studies focused on cell signaling and regulation.[\[7\]](#)

Experimental Context: An Immunopeptidomics Workflow

To understand how these ontologies are applied in practice, consider a typical immunopeptidomics experiment designed to identify tumor-specific neoantigens. The following protocol outlines the key steps, from sample preparation to data analysis.

Experimental Protocol: Identification of Tumor-Specific Neoantigens using Immunopeptidomics

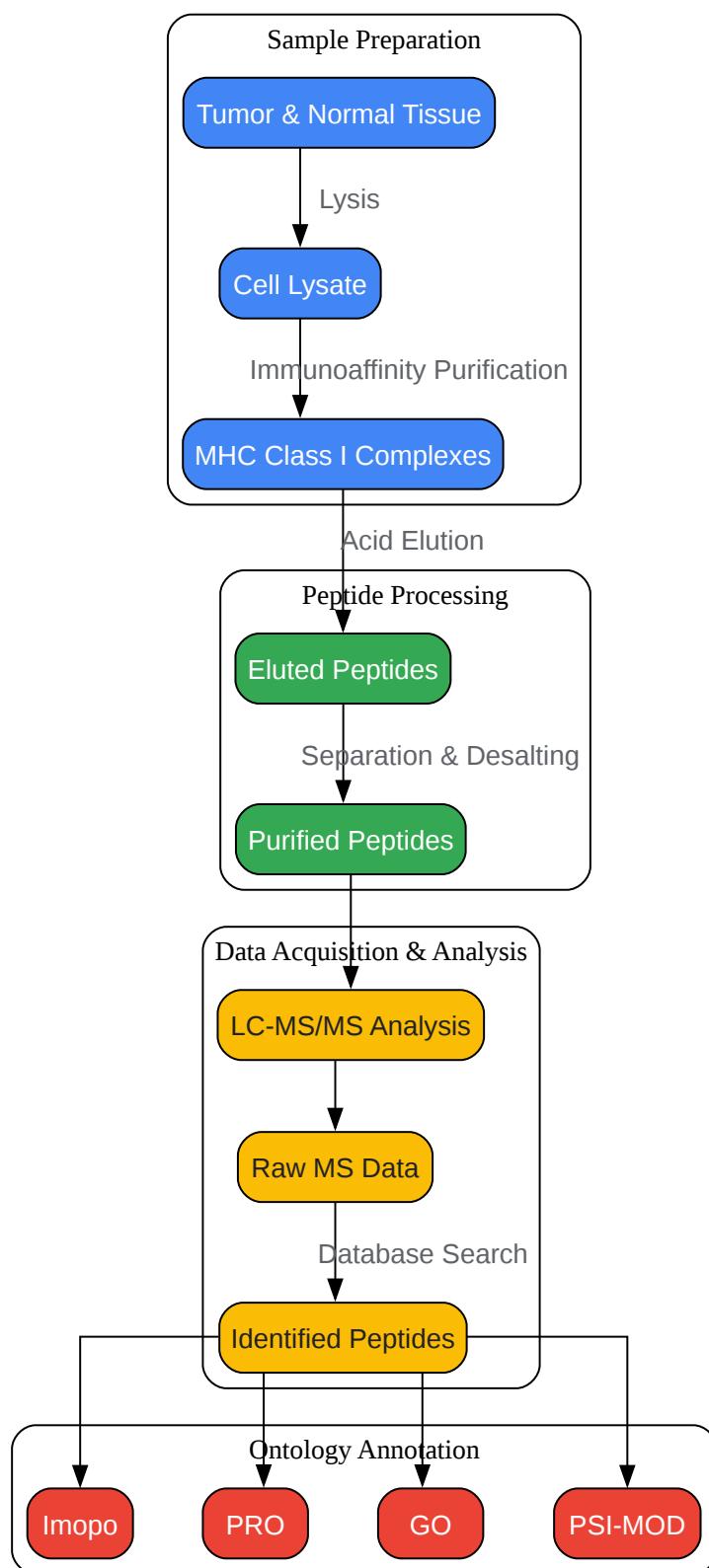
1. Sample Preparation:

- Tumor and adjacent normal tissues are collected from patients.
- Cells are lysed using a mild detergent to preserve protein complexes.
- Major Histocompatibility Complex (MHC) class I molecules are isolated from the cell lysate using immunoaffinity purification with MHC class I-specific antibodies.

2. Peptide Elution and Separation:

- Peptides bound to the MHC class I molecules are eluted using a low pH buffer.
- The eluted peptides are separated from the larger MHC molecules by size-exclusion chromatography.
- The peptide mixture is then desalted and concentrated.

3. Mass Spectrometry Analysis:

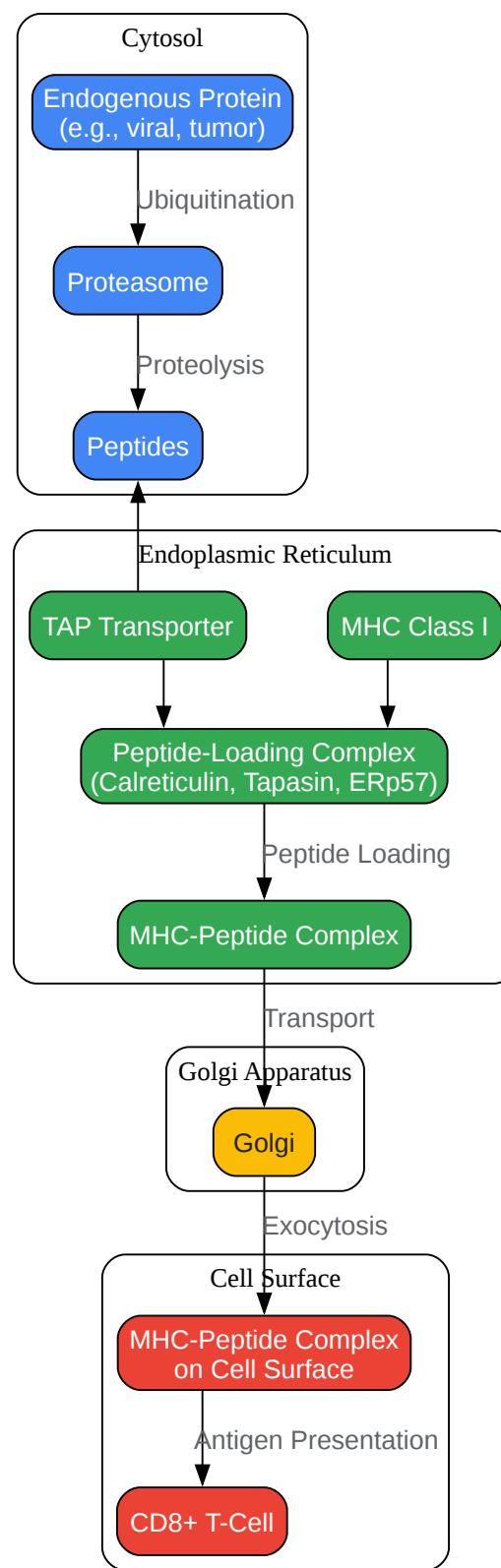

- The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation spectra of the peptides.

4. Data Analysis and Ontology Annotation:

- The raw MS data is processed using a database search engine to identify the peptide sequences. The search database typically includes the human proteome and a patient-specific database of mutations derived from exome sequencing of the tumor.
- Identified peptides are then annotated using various ontologies:

- **Imopo:** Would be used to model the entire experimental process, from sample collection to peptide identification, linking the identified peptides to the specific patient, tissue type, and experimental conditions.
- **PRO:** Would be used to precisely identify the protein from which the peptide originated, including any known post-translational modifications or isoforms.
- **GO:** Would be used for functional enrichment analysis of the source proteins of the identified peptides to understand the biological processes that are active in the tumor microenvironment.
- **PSI-MOD:** Would be used to annotate any identified post-translational modifications on the peptides, which can be critical for their immunogenicity.

The following diagram illustrates this experimental workflow:



[Click to download full resolution via product page](#)

A typical experimental workflow for immunopeptidomics.

Signaling Pathway Visualization: MHC Class I Antigen Presentation

The presentation of endogenous peptides by MHC class I molecules is a fundamental process in cellular immunity. Understanding this pathway is crucial for interpreting immunopeptidomics data. The following diagram illustrates the key steps of the MHC class I antigen presentation pathway.

[Click to download full resolution via product page](#)

The MHC Class I antigen presentation pathway.

Conclusion

The choice of ontology in proteomics research is highly dependent on the specific experimental goals. **Imopo** emerges as a powerful tool for standardizing and integrating data within the specialized domain of immunopeptidomics, offering a data-centric model that facilitates knowledge generation. PRO provides an unparalleled level of detail for representing the vast diversity of protein forms, which is essential for mechanistic studies. GO remains the gold standard for functional annotation and enrichment analysis, providing a broad biological context to proteomics datasets. PSI-MOD is indispensable for studies focused on the critical role of post-translational modifications.

For researchers in the field of immunopeptidomics, a combined approach that leverages the strengths of each of these ontologies is likely to yield the most comprehensive and insightful results. As **Imopo** continues to develop and gain adoption, it will undoubtedly play an increasingly important role in the integration and analysis of immunopeptidomics data, ultimately accelerating the discovery of new immunotherapies and biomarkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gene Ontology Resource [geneontology.org]
- 2. kaggle.com [kaggle.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Tutorial on Protein Ontology Resources for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioportal.bioontology.org [bioportal.bioontology.org]
- 6. researchgate.net [researchgate.net]
- 7. psidev.info [psidev.info]
- 8. youtube.com [youtube.com]

- 9. OBO Foundry [obofoundry.org]
- To cite this document: BenchChem. [A Comparative Guide to Proteomics Ontologies: Imopo vs. PRO, GO, and PSI-MOD]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8523279#comparing-imopo-with-other-proteomics-ontologies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com